molecular formula C21H25N3O4 B2372415 1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921568-23-2

1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2372415
CAS No.: 921568-23-2
M. Wt: 383.448
InChI Key: IVDPMRNSMRPOQD-UHFFFAOYSA-N
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Description

The compound “1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a pyrido[3,2-d]pyrimidine derivative. Pyrido[3,2-d]pyrimidines are a class of compounds that have been studied for their potential medicinal properties .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrido[3,2-d]pyrimidine core, with additional functional groups attached as indicated by the name of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include solubility, melting point, boiling point, and others .

Scientific Research Applications

Photophysical Properties and pH-sensing Application

One study focuses on the design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives, highlighting their application as novel colorimetric pH sensors and logic gates. These compounds exhibit solid-state fluorescence and solvatochromism, which are influenced by the push-pull electronic effects of substituents on the pyrimidine moiety. This research opens new avenues for developing advanced materials for pH sensing and computational logic devices (Han Yan et al., 2017).

Supramolecular Chemistry

Another investigation reveals the strong dimerization capabilities of ureidopyrimidinones via quadruple hydrogen bonding, demonstrating its utility as a building block in supramolecular chemistry. This feature is crucial for designing novel materials and molecular assemblies (F. H. Beijer et al., 1998).

Urease Inhibition

Research into pyrido[1,2-a]pyrimidine derivatives has identified significant urease inhibitory activities, contributing to the development of new therapeutic agents. The study underscores the potential of these compounds in addressing diseases where urease activity is a factor (A. Rauf et al., 2010).

Antithrombotic Applications

The conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester to pyrido[4,3-d]pyrimidine-2,4-diones has unveiled new antithrombotic compounds. These findings could lead to the development of drugs with favorable cerebral and peripheral effects (H. Furrer et al., 1994).

Ionic Liquid Promoted Synthesis

The synthesis of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones using ionic liquids demonstrates an efficient method for preparing these compounds, which could be useful in various synthetic and medicinal chemistry applications (A. Shaabani et al., 2007).

Spectroscopic and Thermal Studies

Spectroscopic, thermal, and dielectric studies on related pyrimidine derivatives emphasize their potential in pharmaceutical applications, providing insight into the physical properties that could influence drug formulation and delivery (P. M. Vyas et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Some pyrido[3,2-d]pyrimidines have been studied for their anticancer properties, acting as inhibitors of certain enzymes .

Future Directions

The future research directions would depend on the biological activity of this compound. If it shows promising medicinal properties, further studies could be conducted to optimize its activity and reduce any potential side effects .

Properties

IUPAC Name

1-butyl-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-4-5-12-23-16-7-6-11-22-19(16)20(25)24(21(23)26)13-10-15-8-9-17(27-2)18(14-15)28-3/h6-9,11,14H,4-5,10,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDPMRNSMRPOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(=O)N(C1=O)CCC3=CC(=C(C=C3)OC)OC)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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